EuphorbiafactorL7b
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Overview
Description
EuphorbiafactorL7b is a diterpenoid compound isolated from the plant genus Euphorbia. This compound is known for its complex molecular structure and significant biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EuphorbiafactorL7b typically involves the extraction of diterpenes from Euphorbia species. The seeds of Euphorbia lathyris, for example, are often used as the starting material. The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted diterpenes undergo further purification and structural modification to yield this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for high purity. Current methods focus on optimizing extraction and purification processes to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: EuphorbiafactorL7b undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
EuphorbiafactorL7b has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: this compound is investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: The compound shows promise in anticancer, anti-inflammatory, and antimicrobial therapies. .
Industry: this compound is explored for its use in developing bioactive compounds and natural product libraries
Mechanism of Action
EuphorbiafactorL7b exerts its effects through multiple molecular targets and pathways. It interacts with cellular membranes, leading to changes in membrane permeability and function. The compound also modulates signaling pathways, including those involved in inflammation and cell proliferation. These interactions result in various biological effects, such as inhibition of cancer cell growth and reduction of inflammation .
Comparison with Similar Compounds
EuphorbiafactorL7b is unique among diterpenoids due to its specific structural features and biological activities. Similar compounds include:
EuphorbiafactorL3: Known for its antifungal properties and ability to disrupt cell membranes.
EuphorbiafactorL2: Exhibits anti-inflammatory effects by modulating Toll-like receptor (TLR) signaling pathways.
These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
Properties
Molecular Formula |
C33H40O9 |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[(1R,3Z,5R,7S,9Z,11R,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate |
InChI |
InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3/b18-15-,24-13-/t19-,25-,26+,27+,28-,29-,33+/m0/s1 |
InChI Key |
ARUXHDLPKVRONO-KWSYCHOQSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](/C(=C\C[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)/COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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